(S)-2-Nitro-N-(1-phenyl-2-pyrrolidin-1-YL-ethyl)-benzenesulfonamide
Overview
Description
(S)-2-Nitro-N-(1-phenyl-2-pyrrolidin-1-YL-ethyl)-benzenesulfonamide is a complex organic compound that features a nitro group, a phenyl group, a pyrrolidine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Nitro-N-(1-phenyl-2-pyrrolidin-1-YL-ethyl)-benzenesulfonamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Attachment of the Nitro Group: The nitro group is usually introduced through nitration reactions using nitric acid and sulfuric acid.
Formation of the Benzenesulfonamide Moiety: This can be achieved by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Nitro-N-(1-phenyl-2-pyrrolidin-1-YL-ethyl)-benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of phenolic derivatives.
Scientific Research Applications
(S)-2-Nitro-N-(1-phenyl-2-pyrrolidin-1-YL-ethyl)-benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological targets.
Mechanism of Action
The mechanism of action of (S)-2-Nitro-N-(1-phenyl-2-pyrrolidin-1-YL-ethyl)-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the sulfonamide moiety can inhibit enzyme activity by mimicking the structure of natural substrates.
Comparison with Similar Compounds
Similar Compounds
- (S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine hydrochloride
- (S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride
Uniqueness
(S)-2-Nitro-N-(1-phenyl-2-pyrrolidin-1-YL-ethyl)-benzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide moiety, which confer distinct chemical reactivity and biological activity compared to similar compounds that lack these functional groups.
Properties
IUPAC Name |
2-nitro-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-21(23)17-10-4-5-11-18(17)26(24,25)19-16(14-20-12-6-7-13-20)15-8-2-1-3-9-15/h1-5,8-11,16,19H,6-7,12-14H2/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNCWUSAPJIGMN-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C[C@H](C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375064 | |
Record name | (S)-2-NITRO-N-(1-PHENYL-2-PYRROLIDIN-1-YL-ETHYL)-BENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675602-60-5 | |
Record name | 2-Nitro-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675602-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-2-NITRO-N-(1-PHENYL-2-PYRROLIDIN-1-YL-ETHYL)-BENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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